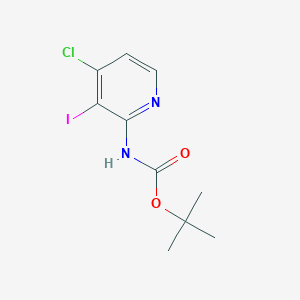

2-Boc-Amino-3-iodo-4-chloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCXGKTUUXLBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733222 | |

| Record name | tert-Butyl (4-chloro-3-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868733-96-4 | |

| Record name | tert-Butyl (4-chloro-3-iodopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Boc-Amino-3-iodo-4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Boc-amino-3-iodo-4-chloropyridine

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 2-Boc-amino-3-iodo-4-chloropyridine, a key building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the protection of the amino group of 2-amino-4-chloropyridine, followed by a highly regioselective iodination at the 3-position. This document elucidates the chemical principles, reaction mechanisms, and detailed experimental protocols for each step. Furthermore, it offers insights into the critical parameters that ensure high yield and purity of the final product, making it an essential resource for researchers and scientists in the field of organic synthesis.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound makes it a versatile intermediate for the synthesis of more complex molecules. The presence of orthogonal functionalities—the Boc-protected amine, the iodo group, and the chloro group—allows for selective and sequential transformations, such as cross-coupling reactions, to build molecular complexity. This guide details a reliable and scalable two-step synthesis of this valuable compound.

The synthetic strategy hinges on two key transformations:

-

N-Boc Protection: The initial step involves the protection of the primary amino group of 2-amino-4-chloropyridine with a tert-butoxycarbonyl (Boc) group. This is a crucial manipulation to modulate the reactivity of the amino group and to facilitate the subsequent regioselective functionalization of the pyridine ring.[1][2]

-

Directed ortho-Iodination: The second step employs the principle of directed ortho-metalation (DoM), where the Boc-amino group directs the deprotonation of the adjacent C-3 position by a strong base. The resulting lithiated intermediate is then quenched with an iodine source to introduce the iodo group with high regioselectivity.[3]

This guide will provide a detailed exposition of the underlying chemistry and a practical, step-by-step protocol for the successful execution of this synthesis.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence starting from commercially available 2-amino-4-chloropyridine.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl (4-chloropyridin-2-yl)carbamate (2-Boc-amino-4-chloropyridine)

The protection of the amino group is a standard procedure in organic synthesis to prevent its interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[4][5]

Reaction Scheme:

Causality behind Experimental Choices:

-

Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (carbon dioxide and tert-butanol). A base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is often used to scavenge the acidic proton generated during the reaction and to catalyze the transformation.[6]

-

Solvent: An inert aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to dissolve the reactants and facilitate the reaction.

-

Temperature: The reaction is generally carried out at room temperature, although gentle heating can be applied to accelerate the reaction if necessary.

Step-by-Step Protocol:

-

To a solution of 2-amino-4-chloropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added triethylamine (1.5 eq.).

-

The mixture is stirred at room temperature until a clear solution is obtained.

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) is added portion-wise to the solution.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl (4-chloropyridin-2-yl)carbamate as a white solid.

| Parameter | Value |

| Starting Material | 2-Amino-4-chloropyridine |

| Reagents | (Boc)₂O, Triethylamine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 90-95% |

Step 2: Synthesis of tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate (this compound)

This step is the cornerstone of the synthesis, achieving highly regioselective iodination at the C-3 position. The Boc-amino group at C-2 acts as a powerful directing group in an ortho-metalation reaction.[7]

Reaction Scheme:

Causality behind Experimental Choices:

-

Directed Metalation Group (DMG): The Boc-amino group, with its carbonyl oxygen, acts as a Lewis basic site that coordinates to the lithium of the organolithium reagent, directing the deprotonation to the adjacent ortho position (C-3).

-

Organolithium Reagent: A strong, non-nucleophilic base is required for the deprotonation. sec-Butyllithium (s-BuLi) is often preferred over n-butyllithium (n-BuLi) for directed metalations as it is more basic and less prone to nucleophilic addition. The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up the organolithium aggregate and increase its basicity, leading to faster and more efficient deprotonation.[7]

-

Iodinating Agent: Molecular iodine (I₂) is a common and effective electrophile for quenching the aryllithium intermediate to form the C-I bond.

-

Temperature: The reaction is carried out at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the thermally sensitive organolithium intermediates.[7]

Step-by-Step Protocol:

-

A solution of tert-butyl (4-chloropyridin-2-yl)carbamate (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

sec-Butyllithium (s-BuLi, 1.2 eq., as a solution in cyclohexane) is added dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

The resulting mixture is stirred at -78 °C for 1-2 hours.

-

A solution of iodine (I₂, 1.5 eq.) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate as a solid.

| Parameter | Value |

| Starting Material | tert-butyl (4-chloropyridin-2-yl)carbamate |

| Reagents | s-BuLi, TMEDA, Iodine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 2-3 hours |

| Typical Yield | 75-85% |

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClIN₂O₂[8] |

| Molecular Weight | 354.57 g/mol [8] |

| Appearance | White to off-white solid |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C[8] |

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The methodology leverages a standard Boc protection followed by a highly regioselective directed ortho-iodination. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for the successful synthesis of this important building block in a laboratory setting. The presented workflow is designed to be scalable and to deliver the target compound in high yield and purity, thereby facilitating its application in the synthesis of novel chemical entities for drug discovery and development.

References

-

Acros Pharmatech. This compound. [Link]

-

Anderson, K. W., et al. (2006). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. J. Org. Chem., 71(19), 7483–7489. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Org. Lett., 8(15), 3259–3262. [Link]

-

Kumar, S., & Engman, L. (2012). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chem. Commun., 48(83), 10322-10324. [Link]

- Google Patents. CN102936220A - BOC protection method for aminopyridine.

-

PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Double BOC protection selective removal method [en.highfine.com]

- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 7. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]

- 8. 868733-96-4|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to 2-Boc-amino-3-iodo-4-chloropyridine (CAS 868733-96-4): A Strategic Building Block in Modern Drug Discovery

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. 2-Boc-amino-3-iodo-4-chloropyridine, identified by its CAS number 868733-96-4, has emerged as a highly valuable and versatile intermediate. Its utility lies in the orthogonal reactivity of its two distinct halogen substituents—iodine and chlorine—on an electron-deficient pyridine ring, further modulated by a protected amine. This unique arrangement allows for sequential, site-selective modifications, making it a cornerstone in the synthesis of complex heterocyclic scaffolds, particularly those targeting protein kinases.[1][2][3]

This technical guide provides an in-depth exploration of the synthesis, properties, and reactivity of this key intermediate. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights to effectively leverage this compound in synthetic campaigns.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective use. The key characteristics of tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 868733-96-4 | [4][5] |

| Molecular Formula | C₁₀H₁₂ClIN₂O₂ | [4][6] |

| Molecular Weight | 354.57 g/mol | [6][7] |

| IUPAC Name | tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate | [8] |

| Appearance | White to light yellow crystalline solid | [9] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C, protected from light. | [6][8] |

| Predicted Boiling Point | 334.1 ± 42.0 °C | [7][8] |

| Predicted Density | 1.723 ± 0.06 g/cm³ | [7][8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like THF, dichloromethane, and ethyl acetate. | [1][9] |

Safety Information: The compound is classified with the GHS07 pictogram and the signal word "Warning".[6] It is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory.[6]

Synthesis Pathway: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. The most logical pathway begins with a commercially available precursor, 2-amino-4-chloropyridine.

Step 1: Regioselective Iodination

The first critical step is the regioselective iodination of 2-amino-4-chloropyridine at the C-3 position. The amino group at C-2 is a powerful ortho-para director. However, the C-6 position is sterically hindered, and the C-4 position is already substituted. This leaves the C-3 and C-5 positions as potential sites for electrophilic substitution. The C-3 position is activated by the C-2 amino group and is the preferred site for iodination.

Experimental Protocol: Synthesis of 2-Amino-3-iodo-4-chloropyridine

-

Reagents: 2-Amino-4-chloropyridine, Iodine (I₂), Periodic Acid (HIO₃), Sulfuric Acid (H₂SO₄), Acetic Acid, Water.

-

Procedure:

-

To a stirred solution of 2-amino-4-chloropyridine (1.0 eq) in a mixture of acetic acid and water, add concentrated sulfuric acid dropwise at room temperature.

-

Add iodine (I₂) and periodic acid (HIO₃) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-3-iodo-4-chloropyridine.

-

Step 2: Boc Protection

With the iodinated intermediate in hand, the final step is the protection of the C-2 amino group with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that renders the amine less nucleophilic and prevents it from interfering in subsequent cross-coupling reactions.

Experimental Protocol: Synthesis of this compound

-

Reagents: 2-Amino-3-iodo-4-chloropyridine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 2-amino-3-iodo-4-chloropyridine (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.

-

Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can often be purified by trituration with hexane or by silica gel chromatography to yield the final product as a solid.[10]

-

Strategic Utility in Cross-Coupling Reactions

The primary value of this compound lies in the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more labile and reactive towards oxidative addition to a Pd(0) center than the more robust carbon-chlorine bond.[11] This reactivity differential (C-I >> C-Br > C-Cl) is a cornerstone of modern organic synthesis, enabling highly regioselective transformations.[12]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. Using this compound, this reaction proceeds selectively at the C-3 position, allowing for the introduction of various aryl or heteroaryl groups.

Self-Validating Protocol: Regioselective Suzuki Coupling

-

Rationale: This protocol employs a standard palladium catalyst and a phosphine ligand effective for heteroaryl couplings. The use of a base like potassium carbonate is crucial for activating the boronic acid for transmetalation. The reaction is performed under inert conditions to protect the Pd(0) catalyst from oxidation.

-

Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/Water (4:1 mixture), Nitrogen or Argon gas.

-

Procedure:

-

In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor for the consumption of the starting material by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography (Hexane/Ethyl Acetate gradient) to yield the 3-aryl-2-Boc-amino-4-chloropyridine product.

-

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further elaboration or as a structural element in its own right. The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[11][12]

Self-Validating Protocol: Regioselective Sonogashira Coupling

-

Rationale: This classic Sonogashira protocol uses a Pd(II) precatalyst which is reduced in situ. Copper(I) iodide facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[12][13] An amine base like triethylamine often serves as both the base and a solvent.

-

Materials: this compound (1.0 eq), Terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), Copper(I) iodide (CuI) (0.06 eq), Triethylamine (Et₃N), THF (anhydrous), Nitrogen or Argon gas.

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous THF followed by triethylamine.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-8 hours until TLC indicates completion.

-

Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product via silica gel chromatography to obtain the 3-alkynyl-2-Boc-amino-4-chloropyridine.

-

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a frequent transformation in pharmaceutical synthesis.[14][15] This reaction can be used to introduce a variety of primary or secondary amines at the C-3 position of the pyridine ring.

Self-Validating Protocol: Regioselective Buchwald-Hartwig Amination

-

Rationale: This protocol requires a strong, non-nucleophilic base like sodium tert-butoxide and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos) to facilitate the challenging oxidative addition and reductive elimination steps involving the amine.[14][16]

-

Materials: this compound (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), Sodium tert-butoxide (NaOtBu) (1.4 eq), Toluene (anhydrous, degassed), Nitrogen or Argon gas.

-

Procedure:

-

In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add this compound.

-

Evacuate and backfill the tube with inert gas.

-

Add anhydrous, degassed toluene, followed by the amine.

-

Seal the tube and heat in an oil bath at 100-110 °C for 12-24 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to isolate the 3-amino-2-Boc-amino-4-chloropyridine derivative.

-

Application in Kinase Inhibitor Synthesis

The true power of this compound is realized in its application as a key starting material for the synthesis of complex heterocyclic systems with potent biological activity. A prominent application is the construction of pyrido[2,3-d]pyrimidine and related scaffolds, which are core structures in numerous protein kinase inhibitors targeting diseases like cancer.[17]

Kinases such as MAP4K4 (Mitogen-activated protein kinase kinase kinase kinase 4) and PLK4 (Polo-like kinase 4) are critical regulators of cell signaling, proliferation, and survival, and their dysregulation is implicated in various cancers.[2][5][18] The development of small molecule inhibitors for these targets is an active area of research.

For instance, the synthesis of MAP4K4 inhibitors often involves a sequence where the C-3 position of the pyridine core is functionalized via a Suzuki coupling, followed by an intramolecular cyclization to form the bicyclic pyridopyrimidine system. The still-intact C-4 chlorine then serves as a handle for introducing further diversity, and finally, the Boc group is removed to reveal a key amine for target engagement. The Pfizer-developed MAP4K4 inhibitor PF-06260933 is a notable example where such synthetic strategies are employed.[19][20]

Conclusion

This compound is more than just a chemical reagent; it is a testament to the power of strategic design in synthetic chemistry. The orthogonal reactivity of its halogen substituents, combined with the stability afforded by the Boc-protecting group, provides a reliable and predictable platform for constructing complex, high-value molecules. Its demonstrated utility in the synthesis of advanced kinase inhibitors underscores its importance for professionals in drug discovery. By understanding the principles of its synthesis and regioselective reactivity, researchers can unlock its full potential to accelerate the development of next-generation therapeutics.

References

- Google Patents. (n.d.). PLK4 inhibitors. (WO2016166604A1).

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). MAP4K4 (HGK) inhibitors. (US10000451B2).

- Google Patents. (n.d.). Map4k4 inhibitors. (WO2019073253A1).

- Google Patents. (n.d.). Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof. (WO2023159307A1).

- Google Patents. (n.d.). Processes and intermediates for preparing a btk inhibitor. (WO2020234381A1).

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 4-chloro-3-iodopyridin-2-ylcarbamate. Retrieved from [Link]

-

PubMed. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Retrieved from [Link]

-

MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-chloropyridine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (CN114805134A).

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). PF-06260933. Retrieved from [Link]

- Google Patents. (n.d.). Map4k1 inhibitors. (WO2022167627A1).

-

Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

-

ResearchGate. (2025). Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. Retrieved from [Link]

-

ResearchGate. (2025). Ipatasertib (GDC-0068), a novel Akt inhibitor, synergizes with anti-microtubule chemotherapic agents in human breast cancer cell lines. Retrieved from [Link]

Sources

- 1. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]

- 2. US10000451B2 - MAP4K4 (HGK) inhibitors - Google Patents [patents.google.com]

- 3. WO2019073253A1 - Map4k4 inhibitors - Google Patents [patents.google.com]

- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. achmem.com [achmem.com]

- 7. This compound [acrospharmatech.com]

- 8. TERT-BUTYL 4-CHLORO-3-IODOPYRIDIN-2-YLCARBAMATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester [cymitquimica.com]

- 18. WO2016166604A1 - Plk4 inhibitors - Google Patents [patents.google.com]

- 19. PF-06260933 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

physical and chemical properties of 2-Boc-amino-3-iodo-4-chloropyridine

An In-Depth Technical Guide to 2-Boc-amino-3-iodo-4-chloropyridine: Properties, Synthesis, and Applications

Introduction and Overview

This compound, systematically named tert-butyl (3-iodo-4-chloropyridin-2-yl)carbamate, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of a Boc-protected amine, an iodine atom, and a chlorine atom on a pyridine scaffold makes it a versatile building block for the construction of complex molecular architectures. The differential reactivity of the halogen substituents, coupled with the synthetic handle provided by the protected amine, allows for selective and sequential modifications, positioning it as a key intermediate in the development of novel pharmaceutical agents, particularly kinase inhibitors and neurological drugs.[1]

This guide provides a comprehensive overview of its physical and chemical properties, outlines a logical synthetic pathway, explores its chemical reactivity and synthetic utility, and details critical safety and handling protocols for researchers and drug development professionals.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound is typically an off-white to white crystalline solid.[2][3][4] Its key physical and chemical properties, including several predicted values, are summarized below. These parameters are essential for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 868733-96-4 | [2][3][5][6][7] |

| Molecular Formula | C₁₀H₁₂ClIN₂O₂ | [2][3][5][6][7] |

| Molecular Weight | 354.57 g/mol | [2][3][5][6][7] |

| Appearance | Off-white solid | [2] |

| Melting Point | 73-77 °C | [3] |

| Boiling Point | 334.1 ± 42.0 °C (Predicted) | [2][7][8] |

| Density | 1.723 ± 0.06 g/cm³ (Predicted) | [2][7][8] |

| pKa | 11.10 ± 0.70 (Predicted) | [2][7][8] |

| LogP | 3.70020 (Predicted) | [3] |

Synthesis and Purification

While direct synthetic procedures for this compound are not extensively published in peer-reviewed journals, a logical and efficient pathway can be constructed from commercially available starting materials. The synthesis involves two primary transformations: electrophilic iodination of the pyridine ring and subsequent N-Boc protection of the amino group. The order of these steps is crucial for managing regioselectivity and reactivity. A plausible and field-proven approach begins with the iodination of the precursor 2-amino-4-chloropyridine.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2-Amino-3-iodo-4-chloropyridine

This procedure is adapted from established methods for the iodination of aminopyridines.[9] The use of iodine monochloride (ICl) in an acidic medium provides a potent electrophile for the iodination of the electron-rich pyridine ring.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine 2-amino-4-chloropyridine (1.0 equiv.), potassium acetate (1.5 equiv.), and glacial acetic acid.

-

Addition of Iodinating Agent: Add iodine monochloride (1.1 equiv.) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[9]

-

Workup: Cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow, portion-wise addition of a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.[9]

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 2-amino-3-iodo-4-chloropyridine.[9]

Step 2: N-Boc Protection

This is a standard procedure for protecting amine functionalities.[10]

-

Reaction Setup: Dissolve the 2-amino-3-iodo-4-chloropyridine (1.0 equiv.) from Step 1 in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: Add a base, such as triethylamine (1.5 equiv.) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the solution. Cool the mixture in an ice bath.

-

Boc Anhydride Addition: Slowly add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the stirred solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization to afford the final product, this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

-

C-I Bond (Position 3): The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This is due to the relative weakness of the C-I bond, which facilitates the crucial oxidative addition step in the catalytic cycle. This position is ideal for introducing aryl, alkyl, alkynyl, or amino substituents.

-

C-Cl Bond (Position 4): The carbon-chlorine bond is significantly less reactive in cross-coupling reactions than the C-I bond. This difference allows for selective functionalization at the 3-position while leaving the 4-position intact. The chloro group can later be targeted for nucleophilic aromatic substitution (SNAAr) reactions, typically under more forcing conditions (higher temperatures, stronger nucleophiles).

-

N-Boc Group (Position 2): The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including those used for cross-coupling. It can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free 2-amino group, which can then be used for further derivatization, such as acylation or alkylation.

Caption: Key reaction pathways for selective functionalization.

Applications in Research and Development

The structural motifs present in this compound are commonly found in biologically active compounds, making it a valuable starting material in drug discovery.

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of complex heterocyclic systems.[1][4] The ability to sequentially introduce substituents via cross-coupling and amination reactions is a cornerstone of modern medicinal chemistry.

-

Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a substituted pyridine or pyrimidine core that binds to the hinge region of the enzyme. This compound provides a pre-functionalized scaffold to build out molecules that can target specific kinase active sites.[1]

-

Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals. This compound can be used to synthesize novel herbicides and fungicides.[11]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound.

Hazard Identification

| GHS Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2][6] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. | [6][12] |

Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area or under a chemical fume hood.[13]

-

Avoid breathing dust, fumes, or vapors.[6]

-

Do not get in eyes, on skin, or on clothing.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Wash hands thoroughly after handling.[13]

Storage Recommendations

-

Atmosphere: Keep under an inert atmosphere (e.g., nitrogen or argon).[2][5][6]

-

Conditions: Store in a tightly sealed container in a dark, dry, and well-ventilated place.[5][7] The compound's sensitivity to light and moisture necessitates these precautions to prevent degradation.

References

-

Acros Pharmatech. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-3-iodopyridin-4-amine. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. Available at: [Link]

-

Acros Pharmatech. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-3-chloropyridine. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 4-chloro-3-iodopyridin-2-ylcarbamate. Available at: [Link]

-

Alkali Metals Ltd. (n.d.). Material Safety Data Sheet 2-Amino Pyridine. Available at: [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 250 mg. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

Gul, H. I., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. Available at: [Link]

-

Sbardella, G., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health (NIH). Available at: [Link]

-

den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. ResearchGate. Available at: [Link]

- Google Patents. (2014). CN102936220B - BOC protection method for aminopyridine.

Sources

- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 2. This compound , 98% , 868733-96-4 - CookeChem [cookechem.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. This compound, CasNo.868733-96-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. 868733-96-4|this compound|BLD Pharm [bldpharm.com]

- 6. achmem.com [achmem.com]

- 7. acrospharmatech.com [acrospharmatech.com]

- 8. TERT-BUTYL 4-CHLORO-3-IODOPYRIDIN-2-YLCARBAMATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 10. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 11. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to the Structural Characterization of 2-Boc-amino-3-iodo-4-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, substituted pyridines are of paramount importance. This compound (IUPAC Name: tert-butyl (3-iodo-4-chloropyridin-2-yl)carbamate) is a highly functionalized synthetic intermediate that offers multiple reaction vectors for the construction of complex molecular architectures.[1] Its structure, featuring a Boc-protected amine, a chloro group, and an iodo group on a pyridine core, makes it a valuable precursor for creating novel pharmaceutical candidates, from kinase inhibitors to agents targeting neurological pathways.[2][3][4]

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, which is stable under many reaction conditions but can be removed cleanly under acidic conditions.[5] The two distinct halogen atoms, chlorine and iodine, at positions 4 and 3 respectively, provide orthogonal handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the sequential and regioselective introduction of diverse substituents.

Given its pivotal role as a building block, unambiguous structural characterization is not merely a procedural step but a foundational requirement for ensuring the integrity of subsequent synthetic steps and the validity of biological data. This guide provides a comprehensive overview of the essential analytical techniques employed to fully elucidate and validate the structure of this key intermediate.

Core Methodologies for Structural Elucidation

A multi-technique approach is essential for the comprehensive characterization of this compound. Each method provides a unique and complementary piece of the structural puzzle, and together they create a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are required to map out the proton and carbon frameworks.

For a molecule like this, ¹H NMR provides the initial, rapid confirmation of the key proton-containing groups: the aromatic pyridine ring protons and the bulky tert-butyl group. The chemical shifts, splitting patterns (multiplicity), and integration values confirm the relative positions and numbers of protons. ¹³C NMR complements this by providing a direct count of the unique carbon atoms and insight into their electronic environment, which is heavily influenced by the attached functional groups (amine, halogens, carbonyl).

The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region for the pyridine protons and the aliphatic region for the Boc group.

-

Aromatic Protons (H-5 and H-6): The protons on the pyridine ring will appear as two distinct signals. Due to the anisotropic effects and the electronic influence of the substituents, they will be shifted downfield. H-6, being adjacent to the nitrogen, is expected to be the most downfield. They should appear as doublets due to coupling with each other.

-

Boc Group Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp, strong singlet in the upfield region, a characteristic signal for a Boc-protecting group.[6]

-

Amine Proton (N-H): The carbamate proton will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-6 (Pyridine) | ~8.1-8.3 | Doublet (d) | 1H | Adjacent to ring nitrogen, deshielded. |

| H-5 (Pyridine) | ~7.4-7.6 | Doublet (d) | 1H | Influenced by adjacent chloro and iodo groups. |

| N-H (Carbamate) | ~6.8-7.2 | Broad Singlet (br s) | 1H | Exchangeable proton, variable shift. |

| -C(CH₃)₃ (Boc) | ~1.5 | Singlet (s) | 9H | Characteristic signal for Boc group.[6] |

The ¹³C NMR spectrum provides a map of the carbon backbone. The presence of highly electronegative atoms (N, O, Cl, I) causes significant downfield shifts for the carbons they are attached to.[7]

-

Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbons directly bonded to the halogens (C-3 and C-4) and the Boc-amino group (C-2) will be significantly influenced. The C-I bond will induce a downfield shift, while the C-Cl bond will also cause a downfield shift.[7]

-

Boc Group Carbons: Three signals are characteristic of the Boc group: the carbonyl carbon (C=O) at the most downfield position (~152 ppm), the quaternary carbon (-C (CH₃)₃) around 82 ppm, and the methyl carbons (-C(CH₃ )₃) in the upfield region (~28 ppm).[6][8]

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O (Boc) | ~152.0 | Carbonyl carbon of the carbamate group.[9] |

| C-2 (Pyridine) | ~144-148 | Attached to the Boc-amino group. |

| C-6 (Pyridine) | ~142-145 | Adjacent to ring nitrogen. |

| C-4 (Pyridine) | ~134-138 | Attached to chlorine. |

| C-5 (Pyridine) | ~122-127 | Standard aromatic carbon. |

| C-3 (Pyridine) | ~90-95 | Attached to iodine, significant shielding/anisotropic effects. |

| C (CH₃)₃ (Boc) | ~82.0 | Quaternary carbon of the Boc group. |

| -C(CH₃ )₃ (Boc) | ~28.4 | Nine equivalent methyl carbons.[6] |

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.

Mass Spectrometry (MS): Confirming Mass and Elemental Composition

Mass spectrometry is indispensable for confirming the molecular weight of the compound and providing strong evidence for its elemental formula.

For halogenated compounds, MS is particularly powerful. The natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) create highly characteristic patterns in the mass spectrum.[10] For this compound, the presence of a single chlorine atom will result in a distinctive "M+2" peak that is approximately one-third the intensity of the molecular ion (M⁺) peak. This provides irrefutable evidence for the presence of one chlorine atom. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₁₂ClIN₂O₂.

-

Molecular Ion Peak (M⁺): The molecular weight is 354.57 g/mol .[11][12] The mass spectrum should show a molecular ion peak corresponding to the molecule containing the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O).

-

Isotopic Pattern: A signal at M+2, with an intensity of approximately 33% of the M⁺ peak, must be observed, confirming the presence of one chlorine atom.[10][13]

-

Fragmentation: Common fragmentation pathways for Boc-protected amines include the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), and the loss of the entire Boc group (-101 Da). Fragmentation involving the loss of halogens may also be observed.[14]

Table 3: Key Mass Spectrometry Data (ESI-HRMS)

| Ion | Calculated m/z | Expected Observation |

|---|---|---|

| [M+H]⁺ (with ³⁵Cl) | 354.9708 | High-intensity peak confirming the mass of the primary isotopologue. |

| [M+H]⁺ (with ³⁷Cl) | 356.9678 | Peak at M+2 with ~33% relative intensity. |

| [M-Boc+H]⁺ | 253.9184 | A significant fragment corresponding to the loss of the Boc group. |

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the exact mass of the molecular ion and its fragments. Compare the measured isotopic distribution pattern with the theoretical pattern for a molecule containing one chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FTIR provides a quick "fingerprint" of the molecule. For this compound, the most critical absorptions are the N-H stretch and the strong C=O stretch of the carbamate, which confirm the presence and integrity of the Boc-protecting group.[15] The absence of primary amine stretches (which typically appear as a pair of bands) and the presence of a single secondary amine N-H stretch confirms the successful N-Boc protection.[16][17]

-

N-H Stretch: A moderate absorption band around 3200-3300 cm⁻¹ is expected for the stretching vibration of the N-H bond in the secondary carbamate.[16]

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the tert-butyl group. Aromatic C-H stretches may be visible above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1725 cm⁻¹ is the characteristic carbonyl stretch of the Boc-carbamate group.[5][15]

-

Aromatic Region: C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: The C-N stretch of the carbamate will be visible in the 1335-1250 cm⁻¹ range.[17]

Table 4: Key FTIR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H (Carbamate) | ~3250 | Medium |

| C-H (sp³) | ~2980 | Medium-Strong |

| C=O (Carbamate) | ~1725 | Strong, Sharp |

| N-H Bend / Aromatic C=C | ~1570 | Medium |

| C-N Stretch | ~1250 | Strong |

-

Sample Preparation: The analysis can be performed on a small amount of solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common method. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum first. Then, place the sample on the ATR crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Integrated Structural Verification Workflow

The definitive characterization of this compound relies on the logical integration of these techniques. Each step validates the previous one, leading to an unambiguous structural assignment. X-ray crystallography, if a suitable crystal can be obtained, serves as the ultimate confirmation of the three-dimensional structure.[18][19]

Caption: Integrated workflow for structural characterization.

Conclusion

The structural characterization of this compound is a critical process that underpins its use as a reliable building block in pharmaceutical synthesis. A combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry (especially HRMS), and FTIR spectroscopy provides a comprehensive and self-validating dataset. NMR defines the atom-to-atom connectivity, MS confirms the molecular weight and elemental formula with high certainty through its characteristic isotopic pattern, and FTIR verifies the presence of key functional groups. Together, these techniques provide the rigorous proof of structure required by the standards of chemical and pharmaceutical research.

References

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]

-

Andreu, P. L., Cabeza, J. A., & Riera, V. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, 1990, 2201-2206. Available from: [Link]

-

ACS Publications. Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Available from: [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).. Available from: [Link]

-

Acros Pharmatech. This compound. Available from: [Link]

-

PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. tert-butyl 4-chloro-3-iodopyridin-2-ylcarbamate. Available from: [Link]

-

Technology Networks. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]

-

PubChem. tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate. Available from: [Link]

-

ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.. Available from: [Link]

-

ResearchGate. X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity.. Available from: [Link]

-

University of Calgary. IR: amines. Available from: [Link]

-

ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Available from: [Link]

-

Pearson. The molecule that gave the mass spectrum shown here contains a halogen. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. Available from: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

-

PubChem. 2-Aminopyridine. Available from: [Link]

-

Analytical Chemistry. Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Available from: [Link]

-

National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available from: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chlorobutane. Available from: [Link]

-

RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. Available from: [Link]

-

PubMed. A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. Conformation and dynamics of transmembrane helices, loops and termini, and hydration-induced conformational change. Available from: [Link]

-

MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link]

Sources

- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. benchchem.com [benchchem.com]

- 7. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound [acrospharmatech.com]

- 12. TERT-BUTYL 4-CHLORO-3-IODOPYRIDIN-2-YLCARBAMATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rockymountainlabs.com [rockymountainlabs.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 2-Boc-amino-3-iodo-4-chloropyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the arsenal of the modern chemist, providing profound insights into molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Boc-amino-3-iodo-4-chloropyridine, a polysubstituted pyridine derivative of interest in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document serves as a comprehensive predictive guide, leveraging established principles of NMR spectroscopy and data from analogous structures. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants, providing a robust framework for researchers encountering this or structurally similar molecules. Furthermore, this guide outlines a detailed protocol for acquiring and confirming spectral assignments using one- and two-dimensional NMR techniques, ensuring scientific rigor and trustworthiness in structural elucidation.

Introduction: The Challenge of Polysubstituted Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry. Its substitution pattern dramatically influences its chemical properties and biological activity. Consequently, unambiguous structural verification is paramount. This compound presents a fascinating case study for NMR analysis due to its complex substitution pattern. The interplay of the electron-donating Boc-amino group and the electron-withdrawing and sterically bulky iodo and chloro substituents creates a unique electronic environment within the pyridine ring, which is reflected in its NMR spectra. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this molecule, offering a roadmap for its identification and characterization.

Structural and Electronic Considerations

To predict the NMR spectra of this compound, we must first consider the electronic effects of each substituent on the pyridine ring.

-

2-Boc-amino group: The nitrogen atom of the amino group is directly attached to the pyridine ring and possesses a lone pair of electrons. The Boc (tert-butyloxycarbonyl) group is a bulky, electron-withdrawing carbamate, which modulates the electron-donating capacity of the amino nitrogen. Overall, the Boc-amino group is considered an ortho-, para-director and will influence the electron density at various positions on the ring.

-

3-Iodo group: Iodine is a halogen that exhibits both inductive electron-withdrawing effects and resonance electron-donating effects. Due to its size and polarizability, it will also have significant steric effects.

-

4-Chloro group: Chlorine is more electronegative than iodine and will exert a stronger inductive electron-withdrawing effect.

These competing electronic and steric effects will result in a distinct pattern of shielding and deshielding of the remaining pyridine ring protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the two pyridine ring protons and the N-H proton of the Boc-amino group, as well as a characteristic signal for the tert-butyl group. The analysis will be based on a standard deuterated solvent such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.20 | d | 1H | H-6 | The proton at the 6-position is ortho to the ring nitrogen, leading to significant deshielding. It will be split into a doublet by the adjacent H-5 proton. |

| ~7.30 | d | 1H | H-5 | The proton at the 5-position is meta to the ring nitrogen. It will be split into a doublet by the adjacent H-6 proton. |

| ~6.80 | br s | 1H | N-H | The N-H proton of the carbamate will appear as a broad singlet. Its chemical shift can be concentration-dependent. |

| ~1.55 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group of the Boc protector will appear as a sharp singlet in the upfield region.[1] |

Predicted coupling constant: ³J(H-5, H-6) ≈ 5.2 Hz

The predicted chemical shifts are based on data from analogous compounds such as N-Boc-3-amino-4-chloropyridine.[2] The presence of the iodo group at the 3-position is expected to have a minor deshielding effect on the adjacent protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals: five for the pyridine ring carbons and five for the Boc-protecting group carbons.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152.0 | C=O (Boc) | The carbonyl carbon of the carbamate group is typically found in this region.[3] |

| ~148.0 | C-2 | The carbon bearing the Boc-amino group will be significantly deshielded. |

| ~145.0 | C-6 | The carbon ortho to the ring nitrogen is deshielded. |

| ~142.0 | C-4 | The carbon bearing the chloro group will be deshielded due to the electronegativity of chlorine. |

| ~124.0 | C-5 | This carbon is expected to be the most shielded of the pyridine ring carbons. |

| ~95.0 | C-3 | The carbon bearing the iodo group is expected to be significantly shielded due to the "heavy atom effect". |

| ~82.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group.[2] |

| ~28.4 | -C(CH₃ )₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group.[2] |

The predictions for the pyridine ring carbons are based on the analysis of substituent effects.[4][5] The chemical shifts for the Boc group are well-established.[2][3]

Experimental Verification: A Step-by-Step Protocol

To experimentally verify the predicted NMR data and unambiguously assign all signals, a series of 1D and 2D NMR experiments should be performed.

Sample Preparation

-

Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

NMR Data Acquisition

The following sequence of experiments is recommended, performed on a 400 MHz or higher field NMR spectrometer.

Caption: Recommended workflow for NMR data acquisition.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide the initial overview of the proton signals.

-

¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments.

-

COSY (Correlation Spectroscopy): This 2D experiment will show correlations between coupled protons. A cross-peak between the signals at ~8.20 ppm and ~7.30 ppm would confirm their coupling and assignment as H-6 and H-5, respectively.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[6] It will definitively link the proton signals to their corresponding carbon signals in the pyridine ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[6] This is crucial for assigning the quaternary carbons (C-2, C-3, C-4, and the Boc carbonyl and quaternary carbons) by observing their correlations with the assigned protons.

Troubleshooting and Data Interpretation

-

Broad N-H Signal: The N-H proton signal may be broad and its chemical shift can vary with concentration and temperature. A D₂O exchange experiment can be performed to confirm its identity; the N-H signal will disappear upon addition of a drop of D₂O.

-

Low Signal-to-Noise in ¹³C NMR: Quaternary carbons, particularly the carbonyl carbon, may exhibit weak signals due to longer relaxation times. Increasing the number of scans and using an appropriate relaxation delay can improve the signal-to-noise ratio.

-

Impurity Identification: The presence of starting materials or byproducts from the synthesis can complicate the spectra. Careful comparison with the spectra of known starting materials is essential.

Conclusion

This technical guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the interplay of substituent effects and employing a systematic approach to data acquisition and interpretation, researchers can confidently elucidate the structure of this and other complex substituted pyridines. The outlined experimental workflow, incorporating 2D NMR techniques, represents a robust and self-validating system for structural verification, upholding the principles of scientific integrity and accuracy.

References

- Coletta, F., Gambaro, A., & Rigatti, G. (n.d.). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-476.

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

- MDPI. (2016).

- Gash, K. R., et al. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 14(24), 6298–6301.

-

Semantic Scholar. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

- MDPI. (2018).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Boc-amino-3-iodo-4-chloropyridine: Strategic Selection of Starting Materials and Optimized Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways and critical considerations for the preparation of 2-Boc-amino-3-iodo-4-chloropyridine, a key building block in contemporary drug discovery. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis. Every protocol is designed as a self-validating system, grounded in established literature and field-proven insights.

Introduction: The Strategic Importance of this compound

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The specific substitution pattern of this compound offers medicinal chemists a versatile platform for molecular elaboration. The Boc-protected amine at the 2-position provides a masked nucleophile, the chloro group at the 4-position is amenable to various nucleophilic aromatic substitution reactions, and the iodo group at the 3-position serves as a prime handle for transition metal-catalyzed cross-coupling reactions. This trifecta of functionalities allows for the systematic and regioselective introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

This guide will delineate a logical and efficient synthetic sequence commencing from readily available starting materials, focusing on a scalable and well-documented route.

Overall Synthetic Workflow

The synthesis of this compound is most efficiently approached in a three-step sequence starting from the commercially available and inexpensive 2-aminopyridine. The overall strategy involves:

-

Chlorination: Introduction of a chlorine atom at the 4-position of the pyridine ring.

-

Boc Protection: Protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group to modulate its reactivity and facilitate subsequent regioselective functionalization.

-

Iodination: Regioselective introduction of an iodine atom at the 3-position.

Caption: Overall synthetic pathway to this compound.

Part 1: Synthesis of the Key Intermediate: 2-Amino-4-chloropyridine

The most direct and scalable route to 2-amino-4-chloropyridine begins with 2-aminopyridine. While several methods exist for the chlorination of 2-aminopyridine, many suffer from poor regioselectivity and the formation of polychlorinated byproducts. A robust and high-yielding procedure involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent.[1]

Physicochemical Properties of Key Compounds in Part 1

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Aminopyridine | 504-29-0 | C₅H₆N₂ | 94.12 | White to tan crystalline solid | 59-61 |

| 2-Amino-4-chloropyridine | 19798-80-2 | C₅H₅ClN₂ | 128.56 | Off-white to light brown crystalline powder | 129-133[2] |

Experimental Protocol: Synthesis of 2-Amino-4-chloropyridine

Reaction Scheme:

Caption: Chlorination of 2-aminopyridine to 2-amino-4-chloropyridine.

Materials:

-

2-Aminopyridine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2-aminopyridine in anhydrous acetonitrile, add N-chlorosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-4-chloropyridine as a solid.

Expertise & Experience: The use of NCS provides a milder and more regioselective chlorination compared to harsher reagents like chlorine gas or sulfuryl chloride, minimizing the formation of di- and tri-chlorinated impurities. Acetonitrile is an excellent solvent for this reaction due to its polarity and relatively high boiling point. The basic workup with sodium bicarbonate is crucial to neutralize any acidic byproducts.

Part 2: Boc Protection of 2-Amino-4-chloropyridine

With the 2-amino-4-chloropyridine in hand, the next step is the protection of the amino group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability to a wide range of reaction conditions and its facile removal under acidic conditions. The standard protocol for Boc protection involves the use of di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.

Physicochemical Properties of Key Compounds in Part 2

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Boc-amino-4-chloropyridine | 130721-78-7 | C₁₀H₁₃ClN₂O₂ | 228.68 | White solid |

Experimental Protocol: Synthesis of 2-Boc-amino-4-chloropyridine

Reaction Scheme:

Caption: Boc protection of 2-amino-4-chloropyridine.

Materials:

-

2-Amino-4-chloropyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-amino-4-chloropyridine in anhydrous dichloromethane.

-

Add triethylamine (1.5 equivalents), di-tert-butyl dicarbonate (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 2-Boc-amino-4-chloropyridine, which is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or column chromatography.

Expertise & Experience: DMAP is a highly effective acylation catalyst that significantly accelerates the rate of Boc protection.[3][4] Triethylamine acts as a base to neutralize the acid generated during the reaction. The use of anhydrous solvent is recommended to prevent hydrolysis of the Boc anhydride.

Part 3: Regioselective Iodination of 2-Boc-amino-4-chloropyridine